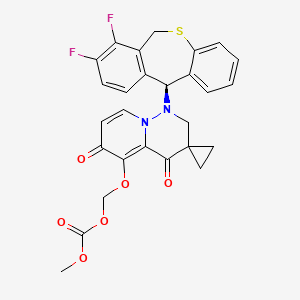
Cap-dependent endonuclease-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cap-dependent endonuclease-IN-1 is a compound known for its inhibitory effects on cap-dependent endonucleases, which are enzymes involved in the transcription and replication of certain viruses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of a thick-walled pressure bottle, where the compound and a corresponding 7-membered heterocyclic compound are added, followed by the addition of T 3 P ethyl acetate solution and HND-580 .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: Cap-dependent endonuclease-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity. These derivatives are often tested for their efficacy in inhibiting cap-dependent endonucleases and their potential as antiviral agents .
Wissenschaftliche Forschungsanwendungen
Cap-dependent endonuclease-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new synthetic methods for similar compounds. In biology, it is employed to investigate the role of cap-dependent endonucleases in viral replication and transcription. In medicine, this compound is being explored as a potential antiviral agent for treating influenza and other viral infections. Additionally, it has industrial applications in the development of antiviral drugs and therapeutic agents .
Wirkmechanismus
Cap-dependent endonuclease-IN-1 exerts its effects by inhibiting the cap-dependent endonuclease activity of the polymerase acidic protein subunit of the influenza virus polymerase complex. This inhibition prevents the virus from “cap-snatching,” a process essential for viral mRNA synthesis. By blocking this process, this compound effectively reduces viral replication and transcription, thereby limiting the spread of the virus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Cap-dependent endonuclease-IN-1 include baloxavir marboxil, tanshinone I, and tanshinone IIA. These compounds also inhibit cap-dependent endonucleases and have shown broad-spectrum antiviral activities .
Uniqueness: What sets this compound apart from these similar compounds is its specific structure and the unique modifications that enhance its inhibitory activity. The presence of certain electron-withdrawing groups and heterocyclic substitutions in its structure contributes to its potent inhibitory effects .
Eigenschaften
CAS-Nummer |
2365473-17-0 |
|---|---|
Molekularformel |
C27H22F2N2O6S |
Molekulargewicht |
540.5 g/mol |
IUPAC-Name |
[1-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-4,6-dioxospiro[2H-pyrido[1,2-b]pyridazine-3,1'-cyclopropane]-5-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C27H22F2N2O6S/c1-35-26(34)37-14-36-24-19(32)8-11-30-23(24)25(33)27(9-10-27)13-31(30)22-15-6-7-18(28)21(29)17(15)12-38-20-5-3-2-4-16(20)22/h2-8,11,22H,9-10,12-14H2,1H3/t22-/m0/s1 |
InChI-Schlüssel |
XNCHLCOISMLPJG-QFIPXVFZSA-N |
Isomerische SMILES |
COC(=O)OCOC1=C2C(=O)C3(CC3)CN(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
Kanonische SMILES |
COC(=O)OCOC1=C2C(=O)C3(CC3)CN(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


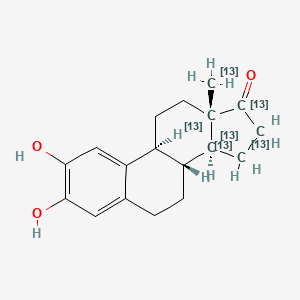

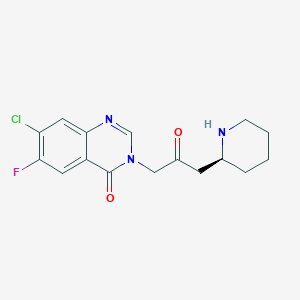
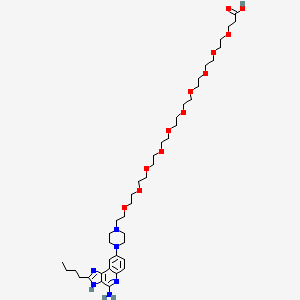
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)

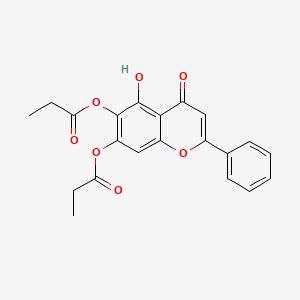

![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)


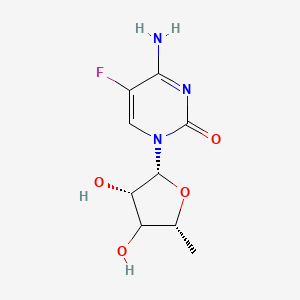
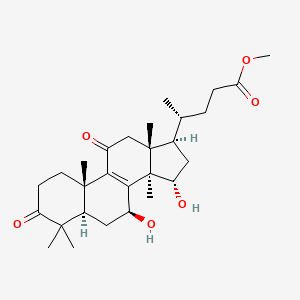
![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12407783.png)
